molecular formula C8H9BrN2O2 B12976448 Ethyl 5-amino-4-bromopicolinate

Ethyl 5-amino-4-bromopicolinate

Cat. No.: B12976448
M. Wt: 245.07 g/mol
InChI Key: PBBYSRVQAKYYAK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromopicolinate is an ester derivative of 5-amino-4-bromopicolinic acid, featuring an ethyl ester group at the carboxylic acid position. The bromine and amino substituents on the pyridine ring enhance its reactivity, enabling cross-coupling reactions or functional group transformations .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 5-amino-4-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3

InChI Key

PBBYSRVQAKYYAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromopicolinate typically involves the bromination of ethyl picolinate followed by amination. One common method includes the following steps:

    Bromination: Ethyl picolinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source to replace the bromine atom with an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted picolinates, while oxidation can produce picolinic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-4-bromopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromopicolinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and bromine groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 5-Amino-4-Bromopicolinate (CAS: 870100-07-5)

The methyl ester analog shares the same pyridine backbone and substituents but differs in the ester group (methyl vs. ethyl). Key differences include:

Property This compound Mthis compound
Molecular Formula C₈H₉BrN₂O₂ (inferred) C₇H₇BrN₂O₂
Molecular Weight ~245.08 g/mol (calculated) 231.05 g/mol
Commercial Availability Not listed in evidence Available in 100mg–1g quantities
Price (Research Use) N/A $57.00–$176.00 (varies by supplier)
Stability/Solubility Likely lower polarity than methyl Higher polarity due to shorter ester chain

Key Findings :

  • Methyl esters are more commonly commercialized, as evidenced by multiple suppliers offering it at competitive prices . For example, CymitQuimica lists 50mg of the methyl derivative at €603.00, highlighting regional pricing disparities .

Other Ethyl Acetate-Derived Bioactive Compounds

These compounds often exhibit antifungal or antimicrobial properties, suggesting that ethyl esters may enhance bioactivity compared to free acids or methyl esters due to increased bioavailability .

Commercial and Research Implications

  • Mthis compound dominates current research applications, with suppliers like CymitQuimica emphasizing its role as a building block in heterocyclic chemistry .
  • This compound remains underexplored commercially, though its structural advantages warrant further investigation for niche applications requiring tailored solubility or stability.

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